molecular formula C21H28F2N4O2 B593399 N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide CAS No. 1969261-68-4

N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B593399
CAS No.: 1969261-68-4
M. Wt: 406.5 g/mol
InChI Key: CMXMZASHZSECQV-UHFFFAOYSA-N
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Description

5-fluoro-3,5-ADB-PFUPPYCA: is a synthetic cannabinoid that belongs to the class of highly substituted pyrazoles. It is structurally classified as a designer drug and has been identified in synthetic cannabinoid smoke blends. The compound is known for its potential psychoactive effects, similar to those of delta-9-tetrahydrocannabinol (THC), the active component in cannabis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-3,5-ADB-PFUPPYCA involves multiple steps, starting with the preparation of the pyrazole core. The key steps include:

Industrial Production Methods: Industrial production of 5-fluoro-3,5-ADB-PFUPPYCA follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

5-fluoro-3,5-ADB-PFUPPYCA exerts its effects by acting as an agonist of the CB1 receptor, a G-protein coupled receptor found primarily in the central nervous system. Upon binding to the CB1 receptor, the compound activates intracellular signaling pathways that lead to the release of neurotransmitters, resulting in its psychoactive effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

  • AB-CHFUPYCA
  • JWH-307
  • JWH-030
  • JWH-147
  • AB-PINACA

Comparison: 5-fluoro-3,5-ADB-PFUPPYCA shares structural similarities with other synthetic cannabinoids, such as the presence of a pyrazole ring and a fluoropentyl chain. it is unique due to the specific substitution pattern on the pyrazole ring and the presence of both fluorine atoms on the phenyl and pentyl groups. This unique structure contributes to its distinct pharmacological profile and potency .

Properties

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-2-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28F2N4O2/c1-21(2,3)18(19(24)28)25-20(29)17-13-16(14-7-9-15(23)10-8-14)26-27(17)12-6-4-5-11-22/h7-10,13,18H,4-6,11-12H2,1-3H3,(H2,24,28)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXMZASHZSECQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=CC(=NN1CCCCCF)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001342378
Record name N2-{[1-(5-Fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}-3-methylvalinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1969261-68-4
Record name N2-{[1-(5-Fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}-3-methylvalinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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